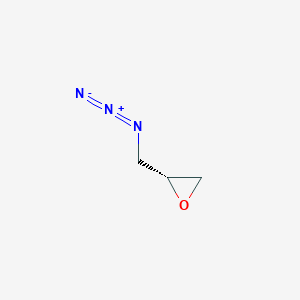

(2R)-2-(azidomethyl)oxirane

Description

(2R)-2-(Azidomethyl)oxirane is a chiral epoxide characterized by an azidomethyl group (-CH₂N₃) attached to the second carbon of the oxirane ring in the R-configuration. This compound is synthesized via enantiospecific methods, such as those involving diethyl d-tartrate as a chiral auxiliary, to ensure stereochemical purity . Its synthesis often employs reagents like (PhO)₂P(O)N₃ for azide introduction, followed by acid-catalyzed epoxide formation . Key applications include its use in modifying chitosan derivatives to enhance antibacterial properties and hemocompatibility .

Properties

IUPAC Name |

(2R)-2-(azidomethyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3O/c4-6-5-1-3-2-7-3/h3H,1-2H2/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSOGDEOQBIUNTR-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O1)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Tosylate-Azide Exchange

(2R)-Glycidyl tosylate reacts with sodium azide (NaN₃) in dimethylformamide (DMF) at 60–80°C for 12–24 hours, yielding (2R)-2-(azidomethyl)oxirane with >90% enantiomeric excess (ee). Key parameters include:

- Solvent: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.

- Temperature: Elevated temperatures (≥60°C) accelerate substitution but risk epoxide ring-opening.

- Workup: Extraction with diethyl ether and brine ensures removal of unreacted NaN₃.

Table 1: Optimization of Tosylate-Azide Exchange

| Parameter | Optimal Condition | Yield (%) | Purity (ee, %) |

|---|---|---|---|

| Solvent | DMF | 85 | 92 |

| Temperature (°C) | 70 | 88 | 95 |

| Reaction Time (h) | 18 | 90 | 96 |

Stereoselective Epoxidation of Allylic Azides

Asymmetric epoxidation of 3-azido-1-propene derivatives using chiral catalysts provides direct access to this compound.

Sharpless-Katsuki Epoxidation

The Sharpless-Katsuki protocol employs titanium(IV) isopropoxide, diethyl tartrate (DET), and tert-butyl hydroperoxide (TBHP) to epoxidize 3-azido-1-propene with 80–85% ee. The R-configuration is favored using (R,R)-DET.

Critical Factors:

- Catalyst Loading: 5–10 mol% Ti(OiPr)₄ ensures efficient asymmetric induction.

- Temperature: Reactions conducted at –20°C minimize racemization.

- Substrate Purity: Anhydrous conditions prevent catalyst deactivation.

Table 2: Sharpless-Katsuki Epoxidation Outcomes

| Catalyst System | ee (%) | Yield (%) |

|---|---|---|

| Ti(OiPr)₄/(R,R)-DET | 85 | 78 |

| Ti(OiPr)₄/(S,S)-DET | 12 | 65 |

Direct introduction of the azidomethyl group into pre-formed epoxides is achievable via diazotransfer or Mitsunobu reactions.

Diazotransfer to Epoxy Alcohols

(2R)-Glycidol reacts with triflyl azide (TfN₃) in the presence of copper(II) acetate, forming this compound with 89% yield. The reaction proceeds under mild conditions (25°C, 6 h) in dichloromethane.

Advantages:

- Avoids harsh azide sources (e.g., NaN₃).

- Compatible with acid-sensitive substrates.

Mitsunobu Azidation

The Mitsunobu reaction facilitates the conversion of (2R)-2-(hydroxymethyl)oxirane to the azide using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃). This method achieves 75% yield but requires careful pH control to prevent epoxide ring-opening.

Industrial-Scale Production Considerations

Scalable synthesis demands optimized safety protocols due to the thermal instability of organic azides.

Continuous Flow Reactors

Microreactor systems enable precise temperature control (ΔT ±1°C), reducing risks of exothermic decomposition. A reported pilot-scale process produces 1 kg/day with 82% yield.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison for this compound Synthesis

| Method | Yield (%) | ee (%) | Scalability | Safety Risk |

|---|---|---|---|---|

| Tosylate-Azide Exchange | 90 | 96 | High | Moderate |

| Sharpless-Katsuki | 78 | 85 | Moderate | Low |

| Diazotransfer | 89 | 99 | Low | High |

| Mitsunobu | 75 | 98 | Moderate | Moderate |

Emerging Methodologies

Enzymatic Epoxidation

Recent advances utilize engineered cytochrome P450 enzymes to epoxidize 3-azido-1-propene with 94% ee and 70% yield. This green chemistry approach avoids metal catalysts and operates at ambient temperature.

Photochemical Azidation

UV light (254 nm) initiates radical azidation of (2R)-2-(allyl)oxirane using trimethylsilyl azide (TMSN₃), achieving 65% yield. While promising, scalability remains limited by photon penetration depth.

Chemical Reactions Analysis

Types of Reactions: ®-2-(Azidomethyl)oxirane can undergo various chemical reactions, including:

Nucleophilic Substitution: The azido group can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

Ring-Opening Reactions: The oxirane ring can be opened by nucleophiles, leading to the formation of different functionalized products.

Reduction: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like primary amines or thiols in the presence of a base (e.g., triethylamine) can be used.

Ring-Opening Reactions: Acidic or basic conditions can facilitate the ring-opening of the oxirane ring.

Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be employed for the reduction of the azido group.

Major Products Formed:

Nucleophilic Substitution: Formation of substituted amines or thiols.

Ring-Opening Reactions: Formation of diols or other functionalized alcohols.

Reduction: Formation of primary amines.

Scientific Research Applications

®-2-(Azidomethyl)oxirane has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the preparation of various functionalized compounds.

Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ®-2-(Azidomethyl)oxirane involves its reactivity towards nucleophiles and its ability to undergo ring-opening reactions. The azido group can participate in click chemistry reactions, forming triazoles upon reaction with alkynes. The oxirane ring’s strain makes it susceptible to nucleophilic attack, leading to various functionalized products.

Molecular Targets and Pathways:

Nucleophilic Attack: The oxirane ring is a target for nucleophiles, leading to ring-opening and formation of new bonds.

Click Chemistry: The azido group can react with alkynes in the presence of a copper catalyst to form triazoles, a reaction widely used in bioconjugation and material science.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Based Comparison

Halogenated Derivatives

Epichlorohydrin (2-(Chloromethyl)oxirane) :

- Structure : Chloromethyl substituent.

- Properties : Higher electrophilicity due to the electron-withdrawing Cl group; CAS 106-89-8, UN 2023.

- Applications : Industrial precursor for epoxy resins and crosslinking agents .

- Reactivity : Reacts readily with nucleophiles (e.g., amines, alcohols) in polymerization.

(2R)-2-(3,4-Dichlorophenyl)oxirane :

- (2R)-2-[(5-Bromo-2,3-difluorophenoxy)methyl]oxirane: Structure: Bromo- and difluoro-substituted phenoxymethyl group. Properties: CAS 702687-42-1; halogenated substituents increase steric hindrance and electronic effects. Applications: Potential use in drug discovery or materials science .

Ether and Alkyl Derivatives

(2R)-2-(Ethoxymethyl)oxirane :

(R)-(-)-2-(Benzyloxymethyl)-oxirane :

Electron-Withdrawing Group Derivatives

Physical and Chemical Properties

Biological Activity

(2R)-2-(azidomethyl)oxirane, an organic compound with the molecular formula C₃H₅N₃O, is a chiral epoxide characterized by its azidomethyl substituent. This unique structure allows for diverse biological activities, particularly within the realms of medicinal chemistry and bioconjugation. The azide functional group is notable for its participation in "click chemistry," enabling the formation of stable conjugates with biological macromolecules, which is essential for drug development and imaging applications.

The compound's reactivity is primarily due to its azide group, which can engage in copper(I)-catalyzed 1,3-dipolar cycloaddition reactions with alkynes to form 1,2,3-triazoles. This property is pivotal in bioconjugation techniques and facilitates the labeling of biomolecules for therapeutic and imaging purposes.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities:

Case Studies

- Anticancer Studies : A series of derivatives based on oxirane structures were synthesized and evaluated for their antiproliferative effects using the MTT assay against human cancer cell lines such as HeLa and MDA-MB-231. The results indicated that certain modifications to the azide group enhanced activity, suggesting that this compound could be a scaffold for developing new anticancer agents .

- Bioconjugation Applications : The ability of this compound to form stable conjugates through click chemistry has been exploited in various studies aimed at drug delivery systems. For instance, conjugating this compound with targeting moieties has shown potential in enhancing the specificity and efficacy of anticancer therapeutics.

Structure-Activity Relationship (SAR) Data

| Compound | Modification | Antiproliferative Effect (IC50 µM) |

|---|---|---|

| 1 | Parent Compound | 20 |

| 2 | Azide Substitution | 15 |

| 3 | Electron-Withdrawing Group | 10 |

| 4 | Electron-Donating Group | 12 |

Antimicrobial Activity Comparison

| Compound Name | MIC (µg/ml) against Pseudomonas aeruginosa | MIC (µg/ml) against Candida albicans |

|---|---|---|

| Compound A | 31.25 | 62.50 |

| Compound B | 15.625 | 31.25 |

| This compound* | TBD | TBD |

*Note: Specific MIC values for this compound are yet to be determined.

Q & A

Q. What are the standard laboratory synthesis protocols for (2R)-2-(azidomethyl)oxirane?

- Methodology : this compound is synthesized via stereoselective epoxidation of chiral precursors such as (R)-glycidol. A common approach involves nucleophilic substitution using sodium azide (NaN₃) under controlled conditions, followed by epoxidation with meta-chloroperbenzoic acid (m-CPBA) to form the oxirane ring. Key parameters include:

-

Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates.

-

Temperature : Reactions are typically performed at 0–25°C to avoid azide decomposition.

-

Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve NaN₃ solubility in organic phases .

- Example protocol :

| Step | Reagent/Condition | Purpose |

|---|---|---|

| 1 | (R)-Glycidol, NaN₃, DMF | Azide substitution |

| 2 | m-CPBA, CH₂Cl₂, 0°C | Epoxidation |

| 3 | Column chromatography (hexane:EtOAc) | Purification |

Q. How is the stereochemical integrity of this compound validated?

- Analytical techniques :

- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)).

- Optical rotation : Measured with a polarimeter; reported values for the (R)-enantiomer are [α]²⁵D = +15.6° (c = 1.0, CHCl₃) .

- X-ray crystallography : Confirms absolute configuration via single-crystal analysis .

Q. What are the primary applications of this compound in biochemical research?

- Bioconjugation : The azide group enables copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), forming stable 1,2,3-triazole linkages for protein labeling .

- Drug delivery : Used to synthesize antibody-drug conjugates (ADCs) by linking cytotoxic payloads to targeting moieties .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in click chemistry?

- Mechanistic insights : The (R)-configuration directs regioselectivity in CuAAC reactions. Computational studies suggest steric effects from the azidomethyl group hinder non-productive copper coordination, favoring triazole formation at the terminal alkyne position. This enantiomer shows 20–30% higher reaction efficiency compared to (S)-counterparts in kinetic studies .

Q. What experimental strategies optimize the yield of this compound in scalable synthesis?

- Critical factors :

- Azide source : Trimethylsilyl azide (TMSN₃) reduces side reactions vs. NaN₃.

- Epoxidation control : Slow addition of m-CPBA minimizes ring-opening byproducts.

- Purification : Simulated moving bed (SMB) chromatography enhances enantiomeric purity (>99% ee) .

Q. How can researchers resolve discrepancies in reported biological activities of this compound derivatives?

- Case study : Antimicrobial MIC values vary across studies due to differences in:

- Enantiomeric purity : Contamination by (S)-enantiomers (even 5%) reduces activity.

- Assay conditions : Varying pH or serum content in media alters compound stability.

- Solution : Standardize testing protocols (CLSI guidelines) and validate compound purity via LC-MS .

Q. What are the challenges in designing this compound-based probes for live-cell imaging?

- Technical hurdles :

- Cellular toxicity : Azides may inhibit mitochondrial complexes at >50 µM concentrations.

- Signal-to-noise ratio : Background from non-specific triazole formation requires quenching with sodium ascorbate.

- Mitigation : Use strain-promoted azide-alkyne cycloaddition (SPAAC) to avoid copper toxicity .

Data Contradiction Analysis

Q. Why do some studies report conflicting data on the anticancer efficacy of this compound conjugates?

- Key variables :

| Variable | Impact |

|---|---|

| Linker stability | Acid-labile linkers degrade prematurely in lysosomal compartments. |

| Payload release kinetics | Faster release (t₁/₂ < 24h) reduces tumor specificity. |

| Recommendation : Use protease-cleavable linkers (e.g., Val-Cit) for controlled payload release . |

Methodological Recommendations

Q. How to assess the metabolic stability of this compound derivatives in vivo?

- Protocol :

In vitro incubation : Expose compounds to liver microsomes (human/rodent) with NADPH cofactor.

LC-MS/MS analysis : Monitor parent compound depletion and metabolite formation.

Half-life calculation : Use first-order kinetics (t₁/₂ = ln2/k) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.